molecular formula C9H13NO5 B562306 Ethyl 2-ethoxy-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 106788-24-3

Ethyl 2-ethoxy-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B562306
CAS No.: 106788-24-3
M. Wt: 215.205
InChI Key: VCQXEAQAVQYWTH-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethoxy-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction is

Biological Activity

Ethyl 2-ethoxy-2-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, has been investigated for its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NO4C_9H_{13}NO_4, and it features a pyrrole ring substituted with ethoxy and hydroxy groups. The presence of the keto group contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : this compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Properties : This compound has demonstrated significant antimicrobial activity against a range of bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

Antitumor Activity

A study conducted on various human cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 20 µM, indicating effective cytotoxicity. The mechanism appears to involve the inhibition of cell cycle progression at the G0/G1 phase and induction of apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)
HeLa15
MCF712
A54918

Antimicrobial Activity

In antimicrobial assays, the compound showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Activity

In vitro studies using RAW264.7 macrophages indicated that treatment with this compound resulted in a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A notable case study involved a patient with advanced colorectal cancer who was treated with a formulation containing this compound as part of a combination therapy. The patient exhibited a partial response after three months of treatment, highlighting its potential role in cancer management.

Properties

IUPAC Name

ethyl 2-ethoxy-2-hydroxy-5-oxopyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-3-14-8(12)10-7(11)5-6-9(10,13)15-4-2/h5-6,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQXEAQAVQYWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(=O)C=CC1(O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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